Methyl (R)-2-amino-3-(quinoxalin-2-yl)propanoate
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Overview
Description
Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate typically involves the reaction of quinoxaline derivatives with appropriate amino acids or their esters. One common method involves the use of quinoxaline-2-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with ®-2-amino-3-methoxypropanoic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The quinoxaline ring is known to interact with DNA and proteins, leading to potential anticancer and antimicrobial effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the amino and ester groups.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Pyrroloquinoxaline: A fused ring system with enhanced biological properties.
Uniqueness
Methyl ®-2-amino-3-(quinoxalin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and ester groups allows for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)9(13)6-8-7-14-10-4-2-3-5-11(10)15-8/h2-5,7,9H,6,13H2,1H3/t9-/m1/s1 |
InChI Key |
JMRRHTYCYXYTHF-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=NC2=CC=CC=C2N=C1)N |
Canonical SMILES |
COC(=O)C(CC1=NC2=CC=CC=C2N=C1)N |
Origin of Product |
United States |
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